1-(4-Methylphenyl)ethanol, also known as p-tolyl ethanol, is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. It features a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-methylphenyl group. This compound is slightly miscible with water and has a boiling point ranging from 218°C to 220°C. Its structure can be represented by the following InChI key: JESIHYIJKKUWIS-UHFFFAOYSA-N .
This compound is found in essential oils from plants in the ginger family and is utilized as a flavoring agent in various applications . Its unique aromatic properties contribute to its use in both food products and fragrances.
Specific reaction conditions such as the presence of thionyl chloride or phosphorus tribromide have been noted to yield high yields of related compounds, indicating its reactivity under various conditions .
The biological activity of 1-(4-Methylphenyl)ethanol has been explored in several studies. It exhibits antimicrobial properties, making it potentially useful in food preservation and pharmaceuticals. Additionally, it has been noted for its influence on the sensory properties of food and beverages due to its flavoring capabilities. Its presence in essential oils suggests possible therapeutic applications, although further research is needed to fully elucidate its pharmacological effects .
1-(4-Methylphenyl)ethanol can be synthesized through several methods:
The choice of synthesis method often depends on the desired purity and yield of the final product.
1-(4-Methylphenyl)ethanol finds applications across various industries:
Its versatility makes it an important compound in both commercial and research settings .
Interaction studies involving 1-(4-Methylphenyl)ethanol have focused on its compatibility with other compounds, particularly in formulations for food and cosmetics. Its slight miscibility with water suggests limited solubility but good compatibility with organic solvents, making it suitable for various formulations. Additionally, studies indicate that it may interact with certain enzymes or receptors, warranting further investigation into its biological interactions and potential therapeutic uses .
Several compounds share structural similarities with 1-(4-Methylphenyl)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Methylacetophenone | C9H10O | A ketone derivative; used as a flavoring agent |
| Ethyl p-tolyl ether | C10H14O | An ether derivative; used in fragrances |
| Benzyl alcohol | C7H8O | A simple aromatic alcohol; widely used as a solvent |
| p-Toluidine | C7H9N | An amine derivative; used in dyes and pharmaceuticals |
Uniqueness: While many of these compounds share similar functional groups, 1-(4-Methylphenyl)ethanol is unique due to its specific hydroxyl group positioning relative to the methyl group on the aromatic ring, which influences its solubility and reactivity compared to others like 4-methylacetophenone, which lacks the hydroxyl functionality .